

# An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Lariciresinol

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## Compound of Interest

Compound Name: (+)-Lariciresinol

Cat. No.: B1674508

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## Abstract

**(+)-Lariciresinol**, a naturally occurring lignan found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the phenylpropanoid family, its intricate chemical structure and physicochemical properties are intrinsically linked to its therapeutic potential. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of **(+)-Lariciresinol**, detailed experimental protocols for its analysis and evaluation of its biological effects, and visualizations of its known signaling pathway interactions. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising phytochemical.

## Chemical and Physical Properties

**(+)-Lariciresinol** is a tetrahydrofuran lignan characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups, a hydroxymethyl group, and a tetrahydrofuran ring.<sup>[1]</sup> Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

## Chemical Properties

The chemical properties of **(+)-Lariciresinol** are summarized in the table below, providing essential information for its identification, handling, and use in experimental settings.

Property	Value	Source(s)
IUPAC Name	4-[[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol	[1]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>6</sub>	[1]
Molecular Weight	360.4 g/mol	[1]
CAS Number	27003-73-2	[1]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)C[C@H]2CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O</chem>	[1]
InChI Key	MHXCICYXNYCMHY-AUSJPIAWSA-N	[1]

## Physical Properties

The physical properties of **(+)-Lariciresinol** are crucial for its formulation and delivery in potential therapeutic applications. These properties are detailed in the table below.

Property	Value	Source(s)
Melting Point	165-167 °C	
Optical Rotation	Specific value not readily available in cited literature. As the dextrorotatory (+) enantiomer, it rotates plane-polarized light to the right.	
Solubility	Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Practically insoluble in water.	
Appearance	Powder	

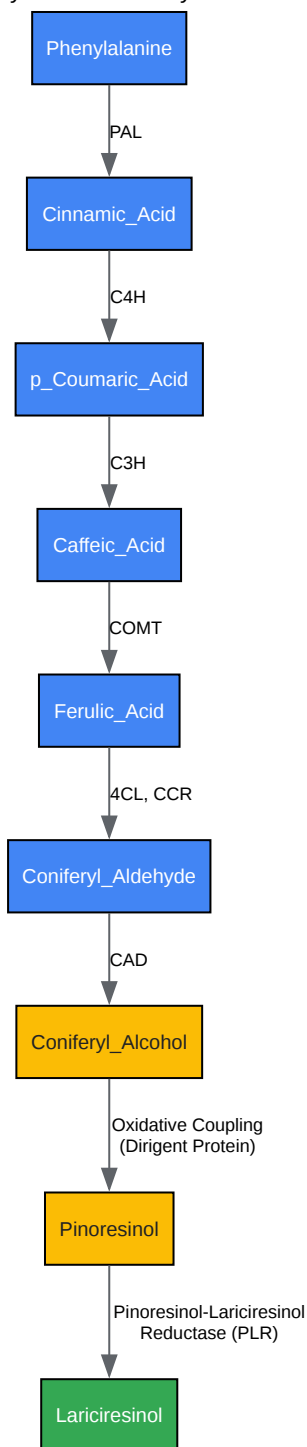
## Biological Activities and Signaling Pathways

**(+)-Lariciresinol** has been reported to exhibit a range of biological activities, including anti-diabetic and anti-inflammatory effects. These activities are attributed to its modulation of key cellular signaling pathways.

## Biosynthesis of Lariciresinol

The biosynthesis of lariciresinol is a multi-step enzymatic process within plants, starting from the general phenylpropanoid pathway. Coniferyl alcohol undergoes oxidative coupling to form pinoresinol, which is then sequentially reduced to lariciresinol.

## Biosynthetic Pathway of Lariciresinol

[Click to download full resolution via product page](#)Biosynthetic pathway leading to **(+)-Lariciresinol**.

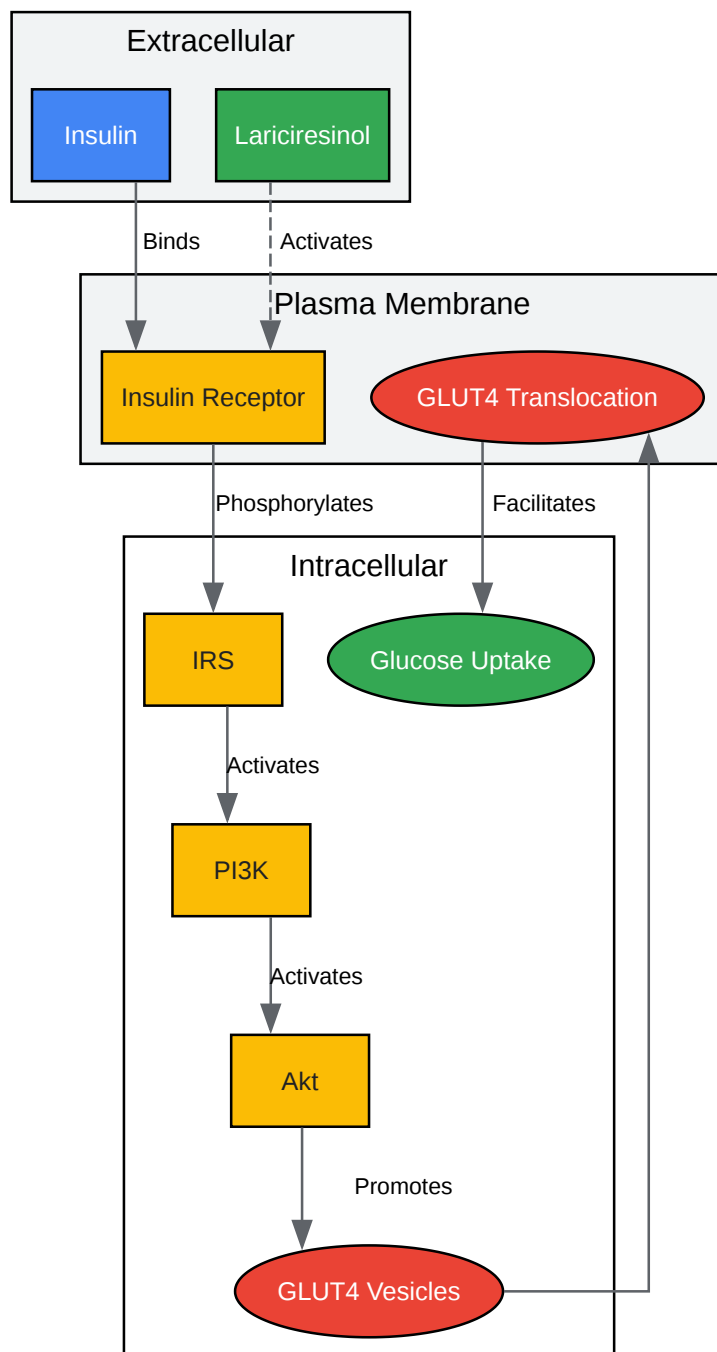
## Inhibition of $\alpha$ -Glucosidase

**(+)-Lariciresinol** has been shown to inhibit  $\alpha$ -glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action suggests its potential as an anti-diabetic agent by delaying glucose absorption. The  $IC_{50}$  value for this inhibition has been reported to be 6.97  $\mu$ M.

## Insulin Signaling Pathway

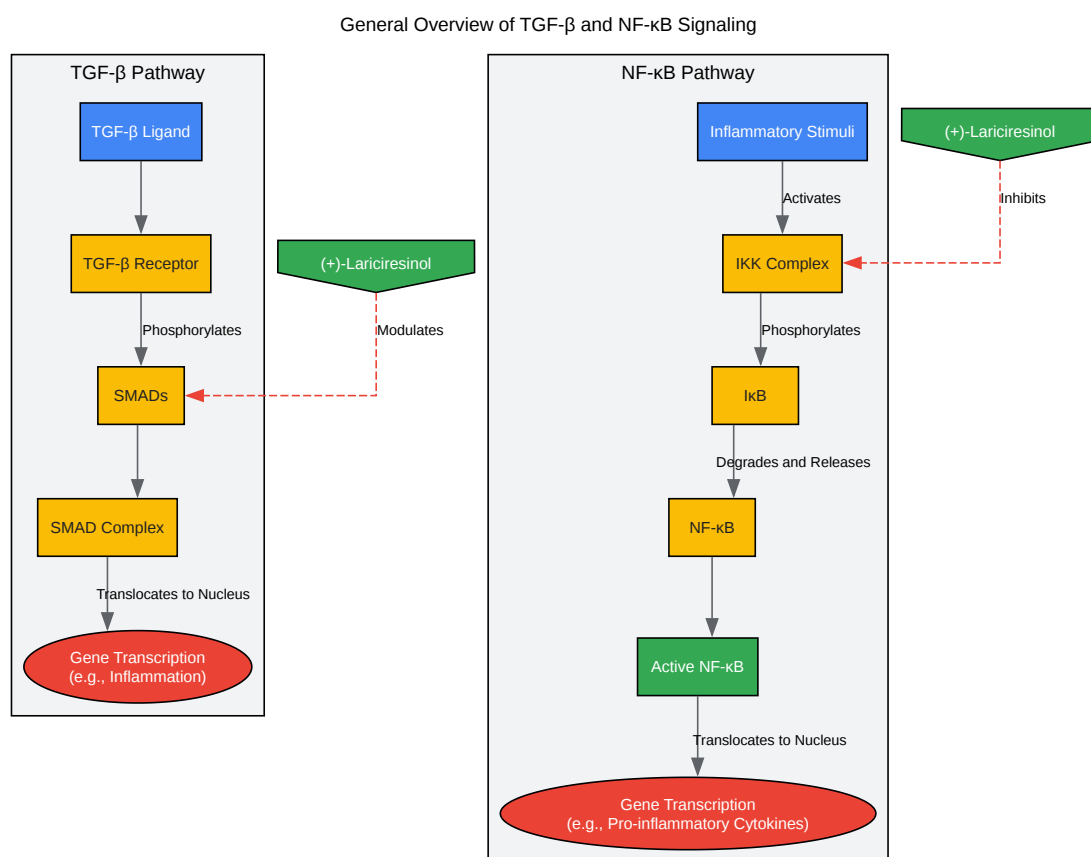
Studies have demonstrated that **(+)-Lariciresinol** activates the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in C2C12 myotubes. This enhances glucose uptake into cells, further supporting its anti-diabetic potential.

## Effect of (+)-Lariciresinol on Insulin Signaling

[Click to download full resolution via product page](#)Modulation of the Insulin Signaling Pathway by **(+)-Lariciresinol**.

## TGF- $\beta$ and NF- $\kappa$ B Signaling Pathways

**(+)-Lariciresinol** is also reported to regulate the Transforming Growth Factor-beta (TGF- $\beta$ ) and Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathways. These pathways are central to inflammatory processes, and their modulation by **(+)-Lariciresinol** underscores its potential anti-inflammatory properties.



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General representation of TGF- $\beta$  and NF- $\kappa$ B pathways modulated by **(+)-Lariciresinol**.



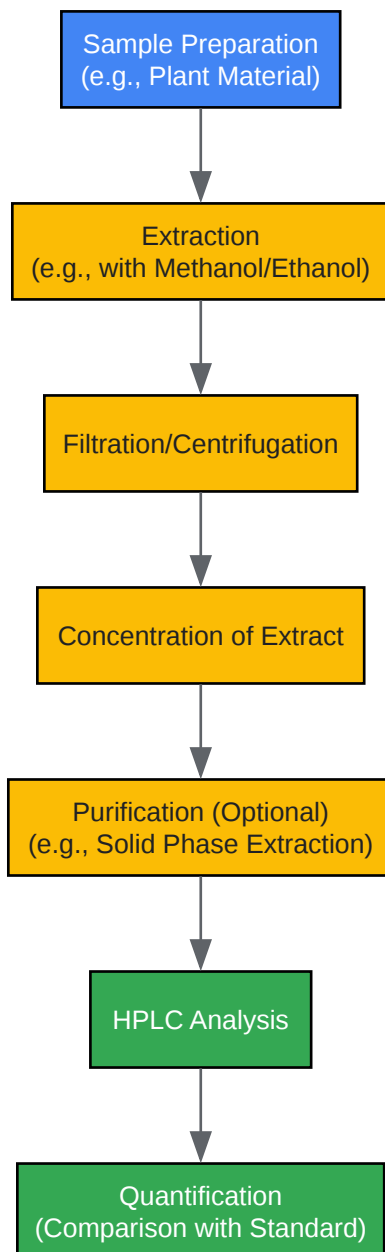
## Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to the biological activities of **(+)-Lariciresinol**.

### General Experimental Workflow for Quantification

A general workflow for the quantification of **(+)-Lariciresinol** in a sample, such as a plant extract, typically involves extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC).

## General Workflow for (+)-Lariciresinol Quantification



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Workflow for the quantification of **(+)-Lariciresinol**.

## $\alpha$ -Glucosidase Inhibition Assay

This protocol details the in vitro assay to determine the  $\alpha$ -glucosidase inhibitory activity of **(+)-Lariciresinol**.

- Reagents and Materials:
  - **(+)-Lariciresinol**
  - $\alpha$ -glucosidase from *Saccharomyces cerevisiae*
  - p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG)
  - Potassium phosphate buffer (pH 6.8)
  - Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
  - 96-well microplate
  - Microplate reader
- Procedure:
  - Prepare a stock solution of **(+)-Lariciresinol** in a suitable solvent (e.g., DMSO).
  - In a 96-well plate, add 50  $\mu\text{L}$  of potassium phosphate buffer (100 mM, pH 6.8).
  - Add 10  $\mu\text{L}$  of various concentrations of **(+)-Lariciresinol** solution.
  - Add 20  $\mu\text{L}$  of  $\alpha$ -glucosidase solution (1 U/mL) to each well and incubate at 37°C for 15 minutes.
  - Initiate the reaction by adding 20  $\mu\text{L}$  of pNPG solution (5 mM) to each well.
  - Incubate the plate at 37°C for 20 minutes.
  - Stop the reaction by adding 50  $\mu\text{L}$  of  $\text{Na}_2\text{CO}_3$  solution (0.1 M).
  - Measure the absorbance at 405 nm using a microplate reader.

- The percentage of inhibition is calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the control (without inhibitor) and  $A_{\text{sample}}$  is the absorbance of the sample with **(+)-Lariciresinol**.

## Glucose Uptake and GLUT4 Translocation Assay in C2C12 Myotubes

This protocol describes the methodology to assess the effect of **(+)-Lariciresinol** on glucose uptake and GLUT4 translocation in a skeletal muscle cell line.

- Cell Culture and Differentiation:
  - Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  - Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
- Glucose Uptake Assay:
  - Seed differentiated C2C12 myotubes in a 24-well plate.
  - Serum-starve the cells for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.
  - Treat the cells with various concentrations of **(+)-Lariciresinol** for a specified time (e.g., 30 minutes).
  - Add 2-deoxy-D- $^3\text{H}$ glucose to a final concentration of 0.5  $\mu\text{Ci/mL}$  and incubate for 10 minutes.
  - Stop the uptake by washing the cells three times with ice-cold KRH buffer.
  - Lyse the cells with 0.1 N NaOH.
  - Measure the radioactivity in the cell lysates using a scintillation counter.
- GLUT4 Translocation Assay (by Western Blot):

- Treat differentiated C2C12 myotubes with **(+)-Lariciresinol** as described above.
- Fractionate the cell lysates to separate the plasma membrane and cytosolic fractions.
- Perform SDS-PAGE on the protein from each fraction.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against GLUT4.
- Incubate with a secondary antibody conjugated to horseradish peroxidase.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.
- Quantify the band intensity to determine the relative amount of GLUT4 in the plasma membrane fraction.

## Conclusion

**(+)-Lariciresinol** is a phytochemical with well-defined chemical and physical properties and a growing body of evidence supporting its potential as a therapeutic agent, particularly in the context of metabolic and inflammatory disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed experimental protocols and pathway visualizations serve as a practical resource to facilitate further investigation into the mechanisms of action and potential applications of **(+)-Lariciresinol**. Future research should focus on elucidating the precise molecular interactions within the TGF- $\beta$  and NF- $\kappa$ B pathways and conducting in vivo studies to validate the promising in vitro findings.

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## References

- 1. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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